Cas no 1012879-76-3 (3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine)
3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine
- CSUAVOBFNFAZIL-UHFFFAOYSA-N
- 5-isopropyl-2-quinolin-6-yl-2H-pyrazol-3-ylamine
- 3-isopropyl-1-(quinolin-6-yl) -1H-pyrazol-5-amine
- 3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine
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- Inchi: 1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3
- InChI Key: CSUAVOBFNFAZIL-UHFFFAOYSA-N
- SMILES: N1(C(=CC(C(C)C)=N1)N)C1C=CC2C(=CC=CN=2)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 307
- Topological Polar Surface Area: 56.7
3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I117540-25mg |
3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine |
1012879-76-3 | 25mg |
$ 450.00 | 2022-06-02 | ||
| TRC | I117540-50mg |
3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine |
1012879-76-3 | 50mg |
$ 745.00 | 2022-06-02 |
3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine
3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS No. 1012879-76-3)
3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine, also known by its CAS registry number 1012879-76-3, is a complex organic compound with a unique structure that combines a pyrazole ring, an isopropyl group, and a quinoline moiety. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential applications in drug development. The molecule's structure is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The quinoline group, a bicyclic structure consisting of a benzene ring fused with a pyridine ring, adds to the compound's complexity and functional diversity.
The quinolin moiety in 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine plays a crucial role in its pharmacological activity. Quinoline derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Recent studies have highlighted the potential of this compound as a promising candidate for the development of novel therapeutic agents. For instance, research has shown that the compound exhibits significant antiproliferative activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
The pyrazole ring in the molecule is another key structural feature that contributes to its biological activity. Pyrazole derivatives are known for their ability to act as HSP90 inhibitors, which are proteins involved in the folding and stabilization of other proteins in the cell. By inhibiting HSP90, this compound could potentially disrupt the growth and survival of cancer cells, offering a novel approach to cancer therapy.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol5 amine using various methodologies. One such method involves the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining high yields. This approach has been particularly beneficial for scaling up the production of this compound for preclinical studies.
In terms of pharmacokinetics, studies have demonstrated that 3-isopropyl-(quinolin6 yl)pyrazol5 amine exhibits favorable absorption and bioavailability profiles. This makes it an attractive candidate for oral administration in drug delivery systems. Furthermore, preliminary toxicity studies indicate that the compound has low toxicity at therapeutic doses, suggesting its potential for safe use in humans.
The application of 3-isopropyl-(quinolin6 yl)pyrazol5 amine extends beyond oncology. Research has shown that it also exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains. This dual functionality underscores the versatility of this compound as a multi-target drug candidate.
Despite its promising properties, further research is required to fully elucidate the mechanism of action and optimize its therapeutic potential. Ongoing studies are focusing on identifying the specific molecular targets of this compound and understanding its interaction with cellular pathways involved in disease progression.
In conclusion, 3-isopropyl-(quinolin6 yl)pyrazol5 amine (CAS No. 1012879763) represents a significant advancement in medicinal chemistry with potential applications in oncology and infectious diseases. Its unique structure, combined with its diverse biological activities, positions it as a valuable asset in the development of novel therapeutic agents.
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